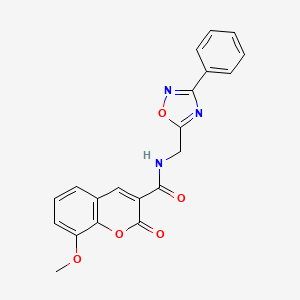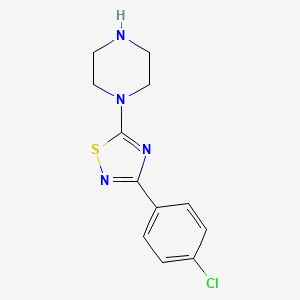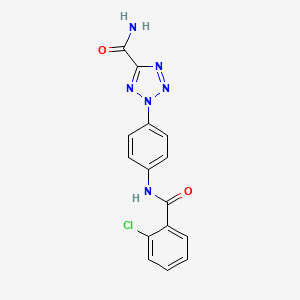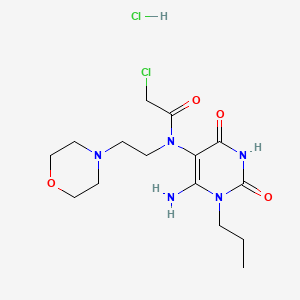
(5-Phenyl-1,2,4-oxadiazol-3-yl)methanediol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(5-Phenyl-1,2,4-oxadiazol-3-yl)methanediol” is a chemical compound with the CAS Number: 73217-63-7 . It has a molecular weight of 192.17 and its IUPAC name is "this compound" .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI Code: 1S/C9H8N2O3/c12-9(13)7-10-8(14-11-7)6-4-2-1-3-5-6/h1-5,9,12-13H .Physical And Chemical Properties Analysis
“this compound” is a powder at room temperature . It has a melting point of 80-82 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Light-Emitting Devices
Tetraphenylmethane-based compounds, including derivatives with oxadiazole groups, have been synthesized and investigated for their properties and applications in light-emitting devices. These compounds exhibit high thermal stability and glass transition temperatures, making them suitable for use in OLEDs as hole-blocking materials. Their synthesis and characterization, including NMR, UV-visible spectroscopy, and electrochemical analysis, have demonstrated their potential in improving the performance of light-emitting devices through enhanced electrochemical and spectroscopic characteristics (Yeh et al., 2001).
Mesomorphic Behavior and Photoluminescence
A series of 1,3,4-oxadiazole derivatives have been synthesized to study their mesomorphic behavior and photoluminescent properties. These compounds, including cholesteryl and methyl 4-(4-(5-(4-(alkoxy)phenyl)-1,3,4-oxadiazol-2-yl)phenylethynyl)benzoates, exhibit cholesteric and nematic/smectic A mesophases. Their photoluminescence quantum yields and absorption/emission characteristics suggest applications in materials science for creating substances with specific light-emitting properties (Han et al., 2010).
Anticancer Agents and Apoptosis Inducers
Research into 3-aryl-5-aryl-1,2,4-oxadiazoles has led to the discovery of novel apoptosis inducers with potential as anticancer agents. These compounds, through high-throughput screening and structure-activity relationship studies, have shown activity against various cancer cell lines, indicating their usefulness in developing new therapeutic options for cancer treatment. The identification of molecular targets for these compounds has opened up new avenues for understanding the mechanisms of action and enhancing the efficacy of anticancer drugs (Zhang et al., 2005).
Liquid Crystalline Properties
Investigations into 1,2,4-oxadiazole derivatives with different terminal substituents have demonstrated their impact on liquid crystalline properties. Synthesizing and characterizing these derivatives have provided insights into how the nature and position of substituent groups influence mesophase behaviors, offering potential applications in designing new materials with desirable liquid crystalline properties (Ali & Tomi, 2018).
Safety and Hazards
The safety information for “(5-Phenyl-1,2,4-oxadiazol-3-yl)methanediol” includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Eigenschaften
IUPAC Name |
(5-phenyl-1,2,4-oxadiazol-3-yl)methanediol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c12-9(13)7-10-8(14-11-7)6-4-2-1-3-5-6/h1-5,9,12-13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWVUAKNWLYSEPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NO2)C(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

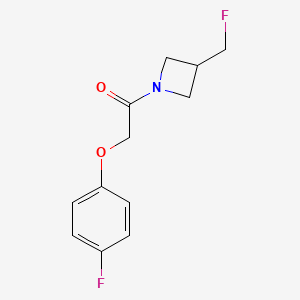

![4-(Phenylsulfanyl)-5-[(phenylsulfanyl)methyl]-2-pyrimidinamine](/img/structure/B2653740.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)prop-2-en-1-one hydrochloride](/img/structure/B2653745.png)
![2-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2653746.png)
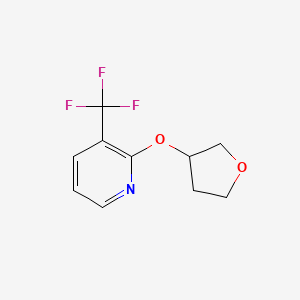
![[3-(1-methyl-1H-imidazol-2-yl)phenyl]methanamine](/img/structure/B2653748.png)
![1-methyl-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-indazole-3-carboxamide](/img/structure/B2653749.png)
